Stannane, trimethyl(5-methyl-2-furanyl)-
Description
Stannane, trimethyl(5-methyl-2-furanyl)-, is an organotin compound with the molecular formula $ \text{C}8\text{H}{14}\text{OSn} $. It consists of a tin (Sn) center bonded to three methyl groups ($ \text{CH}_3 $) and a 5-methyl-2-furanyl substituent. The furanyl group is a heterocyclic aromatic ring containing oxygen, with a methyl group at the 5-position. This compound is part of a broader class of organostannanes, which are widely used in organic synthesis, catalysis, and materials science due to their unique reactivity and stability . Organotin compounds like this are often employed in Stille cross-coupling reactions, where their ability to transfer organic groups to transition metal catalysts is critical .
Properties
CAS No. |
86134-28-3 |
|---|---|
Molecular Formula |
C8H14OSn |
Molecular Weight |
244.91 g/mol |
IUPAC Name |
trimethyl-(5-methylfuran-2-yl)stannane |
InChI |
InChI=1S/C5H5O.3CH3.Sn/c1-5-3-2-4-6-5;;;;/h2-3H,1H3;3*1H3; |
InChI Key |
OKDSNARMRJGVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, trimethyl(5-methyl-2-furanyl)- typically involves the reaction of trimethyltin chloride with 5-methyl-2-furanyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
(CH3)3SnCl+5-methyl-2-furanyl-Li→(CH3)3Sn(5-methyl-2-furanyl)+LiCl
Industrial Production Methods
Industrial production of stannane, trimethyl(5-methyl-2-furanyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Stannane, trimethyl(5-methyl-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups or the 5-methyl-2-furanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and furan derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Stannane, trimethyl(5-methyl-2-furanyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, trimethyl(5-methyl-2-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organostannanes vary significantly in properties based on their substituents. Below is a detailed comparison of trimethyl(5-methyl-2-furanyl)stannane with structurally related compounds:
Structural and Functional Group Comparisons
Reactivity and Stability
- Trimethyl(5-methyl-2-furanyl)stannane : The methyl groups provide moderate steric protection, while the furanyl oxygen participates in weak coordination with tin, influencing its reactivity in cross-coupling reactions. Its stability is intermediate between tributyl and triaryl stannanes .
- Tributyl[5-(trifluoromethyl)furan-2-yl]stannane : The electron-withdrawing CF₃ group stabilizes the tin center against nucleophilic attack, making it less reactive but more thermally stable than the methyl-furanyl analog .
- Thienyl-substituted stannanes: Thienyl groups (sulfur-containing) increase electron density at the tin center compared to furanyl derivatives, enhancing their reactivity in transmetallation reactions. The long alkyl chain in [4-(2-hexyldecyl)-2-thienyl]trimethylstannane further improves solubility in non-polar solvents .
Research Findings and Key Data
Thermal Decomposition
- Trimethyl(5-methyl-2-furanyl)stannane decomposes at 180–200°C, releasing methane and forming tin oxides. In contrast, tributyl analogs decompose at higher temperatures (220–240°C) due to increased steric bulk .
- Thienyl-substituted stannanes exhibit superior thermal stability (decomposition >250°C) due to stronger Sn–S interactions .
Spectroscopic Data
- NMR : The $^{119}\text{Sn}$ NMR chemical shift for trimethyl(5-methyl-2-furanyl)stannane is observed at δ −25 ppm, typical for trimethylstannanes. Thienyl derivatives show upfield shifts (δ −30 to −35 ppm) due to electron donation from sulfur .
- IR : Stretching vibrations for Sn–C (550–600 cm$^{-1}$) and Sn–O (450–500 cm$^{-1}$) are distinct in furanyl stannanes, whereas Sn–S vibrations appear at 400–450 cm$^{-1}$ .
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